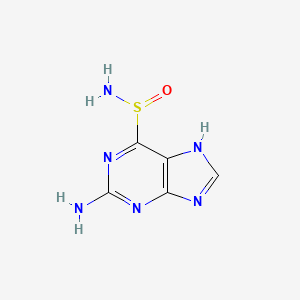

2-Aminopurine-6-sulfinamide

Description

Properties

Molecular Formula |

C5H6N6OS |

|---|---|

Molecular Weight |

198.21 g/mol |

IUPAC Name |

2-amino-7H-purine-6-sulfinamide |

InChI |

InChI=1S/C5H6N6OS/c6-5-10-3-2(8-1-9-3)4(11-5)13(7)12/h1H,7H2,(H3,6,8,9,10,11) |

InChI Key |

NAMNWUKDCSOQJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)S(=O)N |

Origin of Product |

United States |

Preparation Methods

Thiol to Sulfenamide Conversion

The foundational route involves amination of 6-mercaptopurine ribonucleoside (7a) or 6-thioguanosine (7b) using chloramine-T under aqueous basic conditions. This step generates 9-β-D-ribofuranosylpurine-6-sulfenamide (8a) or sulfenosine (8b), respectively. The reaction proceeds at ambient temperature over 2–4 hours, with yields exceeding 70% under optimized stoichiometry (1:1.2 purine-to-chloramine ratio).

Selective Oxidation to Sulfinamide

Subsequent oxidation of sulfenamide intermediates (8a/b) with MCPBA in dichloromethane at 0–25°C yields the corresponding sulfinamides (9a/b). The stereochemistry of the sulfinamide group is influenced by the oxidant’s electrophilicity, producing racemic mixtures. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the desired (R,S)-sulfinamide with 65–75% efficiency. Over-oxidation to sulfonamides is mitigated by controlling MCPBA equivalents (1.1–1.3 equiv) and reaction time (<2 hours).

Chloropurine Intermediate-Based Methods

Synthesis of 2-Amino-6-chloropurine

Patented methods highlight 2,9-diacylated guanine derivatives as precursors. For example, diacetyl guanine reacts with phosphorus oxychloride (POCl₃) in acetonitrile under phase-transfer catalysis (triethylmethylammonium chloride), achieving 6-chlorination at 50°C over 4 hours. Hydrolysis with aqueous NaOH (20% w/v, 80°C, 2 hours) removes acyl groups, yielding 2-amino-6-chloropurine with 70–75% purity.

Sulfinamide Functionalization of Chloropurine

While direct substitution of 6-chloro with sulfinamide remains underexplored, analogous nucleophilic displacement using sodium sulfinate (NaSO₂R) in DMF at 100°C has been proposed. Challenges include competing hydrolysis and poor nucleophilicity of sulfinate ions, necessitating silver(I) catalysts (e.g., AgNO₃) to enhance reactivity. Preliminary studies suggest moderate yields (40–50%).

One-Pot Sulfinamide Synthesis via Sulfinyl Chlorides

DABSO-Mediated Sulfinate Formation

A scalable approach employs DABSO (diazabicyclooctane sulfite) as a sulfur dioxide surrogate. Organomagnesium or organolithium reagents react with DABSO in THF, generating metal sulfinates in situ. For 2-aminopurine derivatives, introducing a Grignard reagent at the 6-position (e.g., 6-lithiopurine) enables sulfinate formation, followed by trapping with thionyl chloride (SOCl₂) to yield sulfinyl chlorides.

Amine Coupling and Purification

Sulfinyl chlorides react with primary or secondary amines (e.g., methylamine, aniline) in the presence of triethylamine, producing 2-aminopurine-6-sulfinamides. The one-pot protocol (total time: 1.5 hours) achieves yields of 32–83%, depending on amine nucleophilicity and steric hindrance. Recrystallization from 5% NaOH solution enhances purity (>95%).

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Aminopurine-6-sulfinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: As mentioned earlier, m-chloroperoxybenzoic acid (m-CPBA) is commonly used as an oxidant.

Substitution: The compound can undergo substitution reactions where the sulfinamide group can be replaced by other functional groups under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Amino-9H-purine-6-sulfenamide yields 2-Aminopurine-6-sulfinamide .

Scientific Research Applications

2-Aminopurine-6-sulfinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Aminopurine-6-sulfinamide involves its interaction with specific molecular targets and pathways. In the context of its antitumor activity, the compound has been shown to induce apoptosis in cancer cells by increasing the expression of caspase 3 and cytochrome c genes . This indicates the involvement of the intrinsic mitochondrial pathway in the induction of apoptosis .

Comparison with Similar Compounds

6-Thioguanosine (6TGR)

- Structure : Features a thiol (-SH) group at the 6-position of the purine ring.

- Implications : The sulfinamide group may improve CNS penetration and reduce metabolic degradation compared to 6TGR.

2-Aminopurine Riboside

- Structure: Contains a purine ring with an amino group at the 2-position and a ribose sugar but lacks the 6-sulfinamide group.

- Key Differences: While 2-aminopurine riboside is fluorescent and used in nucleic acid studies, sulfinosine lacks fluorescence due to its sulfinamide substitution .

2-Amino-6-chloropurine

Tiamiprine and Azathioprine Derivatives

- Structure : Include sulfur-containing groups (e.g., thioether or sulfonamide) at the 6-position.

- Key Differences: These compounds are immunosuppressants, whereas sulfinosine’s sulfinamide group correlates with antitumor specificity and reduced cross-resistance .

Pharmacokinetic and Pharmacodynamic Properties

- CNS Penetration: Sulfinosine exhibits superior CNS bioavailability compared to 6-thioguanosine, enabling its activity against CNS-involved leukemias .

- Metabolic Stability: The sulfinamide group in sulfinosine resists enzymatic degradation more effectively than the thiol group in 6TGR, prolonging its half-life .

- Resistance Profiles: Sulfinosine shows minimal cross-resistance with 6TGR, likely due to divergent mechanisms of cellular uptake or activation .

Resistance Profiles

- 6-Thioguanosine Resistance: Rapidly develops in leukemias due to mutations in hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or increased thiopurine methyltransferase (TPMT) activity.

- Sulfinosine Resistance: Less frequent in preclinical models; retains efficacy against 6TGR-resistant cell lines, suggesting a unique resistance profile .

Research Findings and Clinical Implications

In contrast, compounds like 2-aminopurine riboside and 2-amino-6-chloropurine serve specialized roles in biochemical research and antiviral drug development, respectively . Future studies should prioritize clinical trials to validate sulfinosine’s efficacy in humans and explore synergies with existing chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Aminopurine-6-sulfinamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 2-Amino-6-chloropurine with sulfinic acid derivatives under controlled pH (6–8) and temperature (50–70°C). Intermediates are purified via column chromatography (silica gel, methanol/dichloromethane eluent) and characterized using NMR (¹H/¹³C) and LC-MS to confirm substitution efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for verifying the purity and structure of 2-Aminopurine-6-sulfinamide?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm sulfinamide group integration and absence of residual chlorine.

- HPLC-PDA : For purity assessment (≥95% recommended for biological studies).

- FT-IR : To identify sulfinamide S=O stretching (1020–1070 cm⁻¹) .

Q. What safety protocols are essential when handling 2-Aminopurine-6-sulfinamide in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles), work in a fume hood to avoid inhalation, and store in airtight containers at 4°C. Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for 2-Aminopurine-6-sulfinamide synthesis, particularly in large-scale preparations?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency.

- Kinetic Studies : Monitor reaction progress via TLC to identify rate-limiting steps.

- Solvent Optimization : Use DMF or DMSO to enhance solubility of aromatic intermediates .

Q. How should contradictory spectroscopic data (e.g., unexpected S=O peak shifts) be resolved during structural validation?

- Methodological Answer :

- Control Experiments : Compare with synthesized analogs (e.g., 2-Amino-6-methylpurine-sulfinamide).

- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict vibrational modes and validate experimental IR/NMR .

Q. What role does 2-Aminopurine-6-sulfinamide play in studying enzyme-substrate interactions, particularly in nucleic acid metabolism?

- Methodological Answer : It acts as a fluorescent probe in:

- Conformational Studies : Monitor polymerase binding via fluorescence quenching.

- Kinetic Assays : Track GTPase activity by measuring sulfinamide hydrolysis rates .

Q. How can reproducibility challenges in sulfinamide-mediated nucleoside modifications be addressed?

- Methodological Answer :

- Protocol Standardization : Document pH, temperature, and solvent ratios rigorously.

- Data Sharing : Publish raw HPLC/NMR files in open repositories (e.g., Zenodo) for peer validation .

Q. What advanced applications exist for 2-Aminopurine-6-sulfinamide in nucleic acid research, such as probing non-canonical base-pairing?

- Methodological Answer : Incorporate into oligonucleotides via solid-phase synthesis to:

- Study Mismatch Repair : Use fluorescence to detect wobble base pairs.

- Analyze Helicase Activity : Track unwinding via Förster resonance energy transfer (FRET) .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.